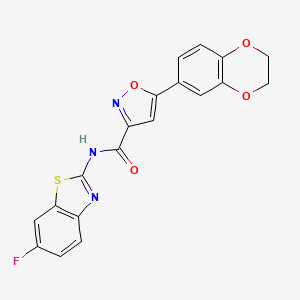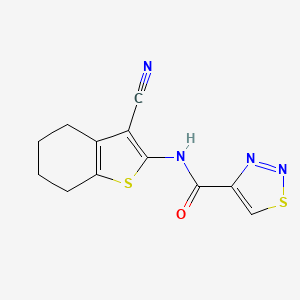![molecular formula C22H28N2O3S B11352233 N-(2,6-dimethylphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11352233.png)
N-(2,6-dimethylphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-diméthylphényl)-1-[(2-méthylbenzyl)sulfonyl]pipéridine-4-carboxamide est un composé organique complexe doté d'une structure unique qui comprend un cycle pipéridine, un groupe sulfonyle et un groupe carboxamide.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N-(2,6-diméthylphényl)-1-[(2-méthylbenzyl)sulfonyl]pipéridine-4-carboxamide implique généralement plusieurs étapes, commençant par la préparation du cycle pipéridine et sa fonctionnalisation ultérieure. Les voies de synthèse courantes comprennent :
Formation du cycle pipéridine : Cette étape peut être réalisée par des réactions de cyclisation impliquant des précurseurs appropriés.
Introduction du groupe sulfonyle : Cette étape implique souvent des réactions de sulfonylation utilisant des chlorures de sulfonyle ou des acides sulfoniques.
Fixation du groupe carboxamide : Cette étape est généralement réalisée par des réactions d'amidation utilisant des acides carboxyliques ou leurs dérivés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des versions optimisées des voies de synthèse décrites ci-dessus, en mettant l'accent sur la capacité de production, la rentabilité et les considérations environnementales. Des catalyseurs et des conditions de réaction spécifiques sont souvent utilisés pour améliorer le rendement et la pureté.
Analyse Des Réactions Chimiques
Types de réactions
N-(2,6-diméthylphényl)-1-[(2-méthylbenzyl)sulfonyl]pipéridine-4-carboxamide peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Des réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Le composé peut participer à des réactions de substitution nucléophile ou électrophile, selon les groupes fonctionnels impliqués.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium, peroxyde d'hydrogène et autres agents oxydants.
Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium et autres agents réducteurs.
Substitution : Divers nucléophiles ou électrophiles, selon la réaction spécifique.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des amines ou des alcools.
Applications de recherche scientifique
N-(2,6-diméthylphényl)-1-[(2-méthylbenzyl)sulfonyl]pipéridine-4-carboxamide a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément de base dans la synthèse de molécules plus complexes.
Biologie : Etudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment comme candidat médicament.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du N-(2,6-diméthylphényl)-1-[(2-méthylbenzyl)sulfonyl]pipéridine-4-carboxamide implique son interaction avec des cibles et des voies moléculaires spécifiques. Le composé peut se lier aux récepteurs ou aux enzymes, modulant leur activité et conduisant à divers effets biologiques. Les cibles et les voies moléculaires exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
N-(2,6-DIMETHYLPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of N-(2,6-DIMETHYLPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Composés similaires
N-(2,6-diméthylphényl)pipéridine-2-carboxamide : Partage une structure similaire de pipéridine et de carboxamide mais manque du groupe sulfonyle.
N-(2,6-diméthylphényl)-2-(1-pipéridinyl)acétamide : Groupes similaires de pipéridine et de phényle mais groupes fonctionnels différents attachés.
Unicité
N-(2,6-diméthylphényl)-1-[(2-méthylbenzyl)sulfonyl]pipéridine-4-carboxamide est unique en raison de sa combinaison d'un groupe sulfonyle, d'un cycle pipéridine et d'un groupe carboxamide. Cette structure unique confère des propriétés chimiques et biologiques spécifiques qui le distinguent des autres composés similaires.
Propriétés
Formule moléculaire |
C22H28N2O3S |
|---|---|
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
N-(2,6-dimethylphenyl)-1-[(2-methylphenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C22H28N2O3S/c1-16-7-4-5-10-20(16)15-28(26,27)24-13-11-19(12-14-24)22(25)23-21-17(2)8-6-9-18(21)3/h4-10,19H,11-15H2,1-3H3,(H,23,25) |
Clé InChI |
ZAPGKJLCORJEON-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-chlorobenzyl)sulfonyl]-N-(diphenylmethyl)piperidine-4-carboxamide](/img/structure/B11352154.png)

![(4-Fluorophenyl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11352185.png)
![N-(2,3-dimethylphenyl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11352189.png)
![N-(5-chloro-2-methylphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11352190.png)
![2-(4-bromophenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)acetamide](/img/structure/B11352195.png)

![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B11352207.png)

![1-[(2-chlorobenzyl)sulfonyl]-N-[4-(propan-2-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B11352214.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide](/img/structure/B11352220.png)
![N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11352225.png)

![N-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B11352236.png)
